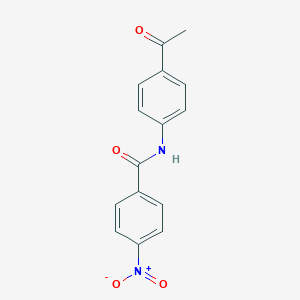
N-(4-acetylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
ANB-NOS is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The compound inhibits the activity of NOS by binding to its active site, thereby reducing the production of NO. This inhibition of NOS activity has been linked to the anti-inflammatory and anti-tumor properties of ANB-NOS.
Efectos Bioquímicos Y Fisiológicos
ANB-NOS has been found to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, ANB-NOS has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANB-NOS has several advantages as a research tool. It is a potent inhibitor of NOS and exhibits a high degree of selectivity for the inducible isoform of NOS. Additionally, ANB-NOS has been found to be stable in various experimental conditions, making it a reliable research tool. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
ANB-NOS has several potential future directions in scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease, and further studies are needed to explore its therapeutic potential in these fields. Additionally, ANB-NOS has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections. Further research is also needed to explore the potential of ANB-NOS as a research tool in various fields of medicine.
In conclusion, ANB-NOS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. ANB-NOS has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases, and further studies are needed to explore its therapeutic potential in these fields.
Métodos De Síntesis
ANB-NOS is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with acetic anhydride and sulfuric acid to form 4-nitrobenzoyl acetate. The resulting compound is then reacted with 4-acetylphenylhydrazine to form ANB-NOS.
Aplicaciones Científicas De Investigación
ANB-NOS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been found to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
62507-48-6 |
|---|---|
Nombre del producto |
N-(4-acetylphenyl)-4-nitrobenzamide |
Fórmula molecular |
C15H12N2O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |
Clave InChI |
CZANJAQNQSTZEP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



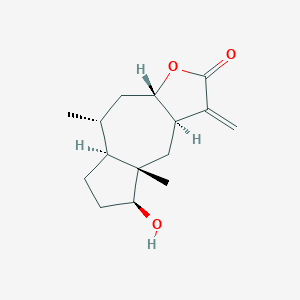
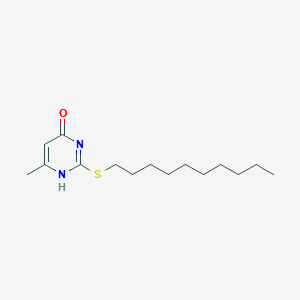
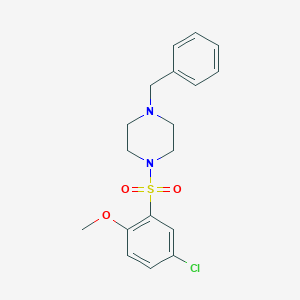
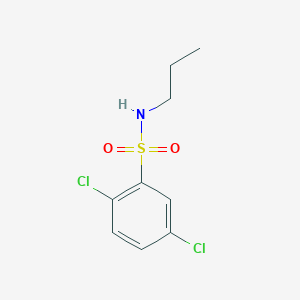
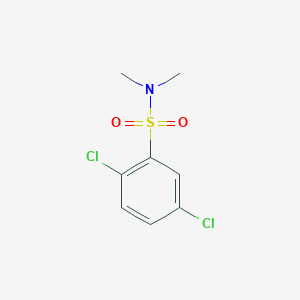
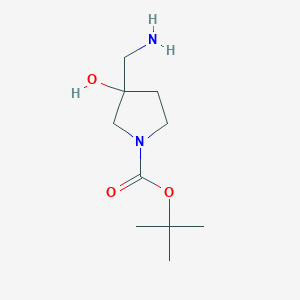
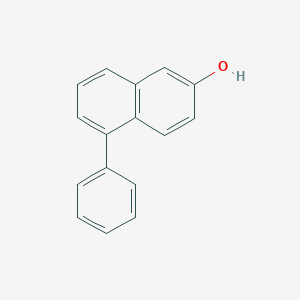
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

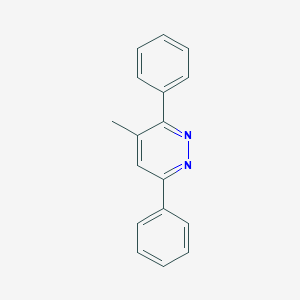
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
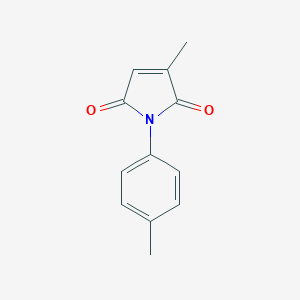
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
